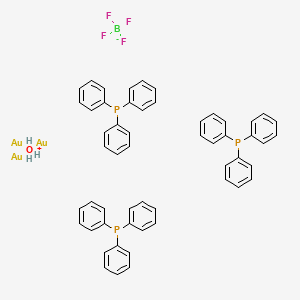
2-イソチオシアナトピリジン
概要
説明
2-Isothiocyanatopyridine is an organic compound with the molecular formula C6H4N2S. It is a derivative of pyridine, where an isothiocyanate group is attached to the second position of the pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis and its potential biological activities .
科学的研究の応用
2-Isothiocyanatopyridine has a wide range of applications in scientific research:
作用機序
Target of Action
2-Isothiocyanatopyridine is known to interact with transition metal ions frequently occurring in alloys such as Fe(II), Co(II), Ni(II), Mn(II), Cu(II), Cd(II), Zn(II), and Cr(II). These ions form insoluble precipitates with pyridine in the presence of isothiocyanate ions .
Mode of Action
The compound’s interaction with its targets involves the formation of insoluble precipitates. This process is facilitated by the presence of isothiocyanate ions . The exact mode of action of 2-Isothiocyanatopyridine is still under investigation .
Biochemical Pathways
Isothiocyanates, in general, are known to have versatile biological activities, ranging from anticancer and chemoprotective properties to agrochemical activities . They are also useful intermediates for the synthesis of various sulfur- and nitrogen-containing organic compounds .
Pharmacokinetics
Its molecular weight is 13617, and it has a predicted density of 114±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Isothiocyanates are known to have various biological activities, including anticancer and chemoprotective effects .
Action Environment
Its melting point is 110-111 °c, and its boiling point is 55-60 °c under a pressure of 01 Torr . These properties suggest that the compound’s stability and efficacy could be influenced by temperature and pressure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanatopyridine typically involves the reaction of 2-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation from pyridyl amines, which involves the desulfurization of a dithiocarbamate salt generated in situ by treating an amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride. This reaction is mediated by aqueous iron (III) chloride .
Industrial Production Methods: Industrial production methods for 2-Isothiocyanatopyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of reagents and reaction conditions is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions: 2-Isothiocyanatopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with isocyanides to form heterocyclic compounds.
Reduction: The isothiocyanate group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Cycloaddition Reactions: Isocyanides and copper catalysts are used under ligand-free conditions to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
類似化合物との比較
Phenyl Isothiocyanate: Similar in structure but with a phenyl group instead of a pyridine ring.
2-Isothiocyanato-4-Methylpyridine: A methyl-substituted derivative of 2-Isothiocyanatopyridine with similar reactivity but different physical properties.
2-Isothiocyanato-6-Methylpyridine: Another methyl-substituted derivative with similar chemical behavior.
Uniqueness: 2-Isothiocyanatopyridine is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to phenyl isothiocyanate. The pyridine ring can participate in additional interactions and reactions, making 2-Isothiocyanatopyridine a versatile intermediate in organic synthesis .
特性
IUPAC Name |
2-isothiocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c9-5-8-6-3-1-2-4-7-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJPRCMYUOOTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200621 | |
| Record name | 2-Pyridyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52648-45-0 | |
| Record name | 2-Isothiocyanatopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52648-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052648450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52648-45-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pyridyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604668.png)




![N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B1604677.png)



![Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B1604682.png)




